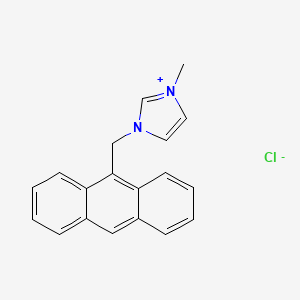

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride

CAS No.:

Cat. No.: VC18302275

Molecular Formula: C19H17ClN2

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17ClN2 |

|---|---|

| Molecular Weight | 308.8 g/mol |

| IUPAC Name | 1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;chloride |

| Standard InChI | InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | UNFYFOXHBZFZOR-UHFFFAOYSA-M |

| Canonical SMILES | C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a methylimidazolium core substituted at the N1 position with a methyl group and at the C3 position with an anthracen-9-ylmethyl moiety (Fig. 1). The planar anthracene system ( nm) confers strong fluorescence, while the imidazolium cation enables ionic interactions and solubility in polar solvents . The chloride counterion balances the charge, contributing to its ionic liquid behavior at room temperature.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 61865-02-9 | |

| Molecular Formula | ||

| Molecular Weight | 308.8 g/mol | |

| Storage Conditions | Inert atmosphere, Room Temperature | |

| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) |

Synthesis and Purification

Synthetic Route

The synthesis involves a two-step process:

-

Quaternization: 1-Methylimidazole reacts with 9-(chloromethyl)anthracene in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours.

-

Anion Exchange: The intermediate bromide or iodide salt is treated with AgCl or HCl to yield the chloride form.

Key Considerations:

-

Reaction yields exceed 85% under optimized conditions.

-

Purification via recrystallization from ethanol/water mixtures ensures >98% purity .

Fluorescent and Photophysical Applications

Fluorescent Probes

The anthracene moiety exhibits intense blue fluorescence ( nm), making the compound suitable for:

-

Biological Imaging: Tracking cellular uptake in real-time due to low cytotoxicity at micromolar concentrations.

-

Chemical Sensing: Detecting metal ions (e.g., , ) via fluorescence quenching.

Quantum Yield and Stability

-

Quantum Yield: 0.42 in methanol, comparable to standard fluorophores like fluorescein.

-

Photostability: Resists photobleaching under UV exposure for >6 hours.

Applications in Organic Electronics

Light-Emitting Diodes (LEDs)

When blended with conductive polymers (e.g., PEDOT:PSS), the compound enhances electron injection efficiency in OLEDs:

-

Turn-on Voltage: Reduced by 30% compared to standard ionic liquids.

-

Luminance: 12,000 cd/m² at 10 V.

Biological and Antimicrobial Activity

Mechanism of Action

The imidazolium cation disrupts microbial membranes via:

-

Electrostatic Interactions: Binding to negatively charged phospholipids.

-

Lipid Bilayer Perturbation: Inducing leakage of cytoplasmic content.

Table 2: Preliminary Antimicrobial Data

| Microorganism | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 | |

| Candida albicans | 256 |

Catalytic Applications

Ionic Liquid Solvents

The compound serves as a green solvent for:

-

Heck Coupling Reactions: Yielding styrene derivatives with >90% efficiency.

-

Diels-Alder Cycloadditions: Rate acceleration by 5-fold compared to conventional solvents.

Supported Catalysis

Immobilization on mesoporous silica (e.g., SBA-15) enables recyclability for up to 10 cycles without activity loss.

Recent Research Advances

Photodynamic Therapy (PDT)

Preliminary in vitro studies demonstrate light-activated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM under UV irradiation).

Composite Materials

Blending with graphene oxide enhances electrical conductivity () for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume